高效氯氟氰菊酯

概述

描述

Fenvalerate beta is a synthetic pyrethroid insecticide known for its rapid action, strong targeting, broad spectrum, and high efficiency. It is widely used in agriculture to control various pests due to its high efficiency, low cost, and good light-exposure stability . Fenvalerate beta is a mixture of four optical isomers, with the 2-S alpha configuration being the most insecticidally active .

科学研究应用

Fenvalerate beta has a wide range of scientific research applications, including:

作用机制

Target of Action

Fenvalerate beta is a synthetic pyrethroid insecticide . It has a broad insecticidal spectrum, high efficiency, and strong targeting . The primary targets of fenvalerate beta are various pests, as it is widely used to control them due to its high efficiency, low cost, and good light-exposure stability .

Mode of Action

Fenvalerate beta exerts its toxic effects by changes in the permeability of sodium channels of nerve membranes, leading to prolonged depolarisation and activation, followed by block of the nerve action potential . This interaction with its targets results in the death of the pests.

Biochemical Pathways

Fenvalerate beta is first hydrolyzed by cleaving ester bonds to produce the main intermediate products 3-phenoxybenzaldehyde and butyl 1,2-phthalate . 3-Phenoxybenzaldehyde is a common by-product of pyrethroids and is also detected during the biodegradation of fenvalerate . The degradation of fenvalerate beta by a microbial strain, CD-9, isolated from factory sludge, resulted in ten metabolites . Among them, o-phthalaldehyde is a new metabolite for fenvalerate degradation .

Pharmacokinetics

The pharmacokinetics and metabolism of fenvalerate beta and its isomers have been widely studied in rodents and dogs . In vitro, rat liver microsomes metabolise fenvalerate beta into nine metabolites . In female rats given a single intravenous dose, more than 84% of the administered radioactivity was recovered within five days, with the urinary excretion accounting for at least 57% . The highest residue concentrations were measured in fat .

Result of Action

The result of fenvalerate beta’s action is the death of the pests it targets. Its continued use has resulted in its widespread presence as a pollutant in surface streams and soils, causing serious environmental pollution . Pesticide residues in the soil are closely related to food safety .

Action Environment

With their long-term widespread application, pyrethroid pesticides like fenvalerate beta are easily adsorbed by soil particles and transported by surface runoff, leaching, groundwater, and wind . The optimum conditions for fenvalerate degradation were found to be pH 6.3, substrate concentration 77 mg/L, and inoculum amount 6% (v/v) . Under these conditions, approximately 88% of fenvalerate present was degraded within 72 hours of culture . These environmental factors significantly influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Fenvalerate Beta interacts with various enzymes, proteins, and other biomolecules. Sensor detection methods have identified dependent variables associated with Fenvalerate Beta, including enzymes, antibodies, molecularly imprinted polymers, aptamers, and host–host recognizers .

Cellular Effects

Fenvalerate Beta has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fenvalerate Beta exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Fenvalerate Beta change in laboratory settings. It has been observed that approximately 88% of Fenvalerate Beta present was degraded within 72 hours of culture .

Metabolic Pathways

Fenvalerate Beta is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions

Fenvalerate beta is synthesized through the esterification of 3-phenoxybenzyl alcohol with 2-(4-chlorophenyl)-3-methylbutyric acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction is carried out in an organic solvent like toluene or xylene to facilitate the esterification process.

Industrial Production Methods

Industrial production of fenvalerate beta involves large-scale esterification reactions in batch or continuous reactors. The process includes the purification of the product through distillation and crystallization to obtain the desired isomeric mixture. The final product is formulated into various pesticide formulations such as emulsifiable concentrates, wettable powders, and granules .

化学反应分析

Types of Reactions

Fenvalerate beta undergoes several types of chemical reactions, including:

Oxidation: Fenvalerate beta can be oxidized to form various metabolites, including 3-phenoxybenzoic acid.

Reduction: Reduction reactions can convert fenvalerate beta into less toxic compounds.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis: 3-phenoxybenzaldehyde and 2-(4-chlorophenyl)-3-methylbutyric acid.

Oxidation: 3-phenoxybenzoic acid.

Reduction: Various less toxic metabolites.

相似化合物的比较

Similar Compounds

- Deltamethrin

- Cypermethrin

- Permethrin

- Esfenvalerate

Uniqueness

Fenvalerate beta is unique among pyrethroid insecticides due to its specific isomeric composition, which includes the highly active 2-S alpha isomer . This configuration provides it with superior insecticidal activity compared to other pyrethroids. Additionally, fenvalerate beta has a broad spectrum of activity and is effective against a wide range of pests, making it a versatile choice for pest control .

属性

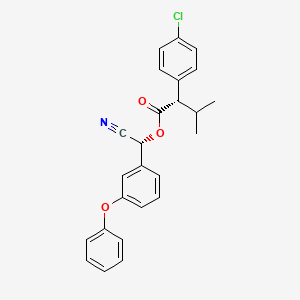

IUPAC Name |

[(R)-cyano-(3-phenoxyphenyl)methyl] (2S)-2-(4-chlorophenyl)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPJDWWKZLNGGM-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058450 | |

| Record name | B-Fenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66267-77-4 | |

| Record name | Fenvalerate β | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66267-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenvalerate beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066267774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | B-Fenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester, (R-R*,S*))- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENVALERATE .BETA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93PTL35GLO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Fenvalerate and its effects on target organisms?

A1: Fenvalerate is a synthetic pyrethroid insecticide that acts as a neurotoxin, primarily targeting insects. [] It disrupts the normal function of nerve cells by binding to voltage-gated sodium channels, preventing them from closing properly. [] This leads to prolonged sodium influx, causing hyperexcitation, paralysis, and eventually death of the insect. []

Q2: How does the chemical structure of Fenvalerate relate to its insecticidal activity?

A2: The structure of Fenvalerate consists of a central cyclopropane ring with various substituents, which significantly influence its insecticidal activity and selectivity. [] Modifications to these substituents can alter the binding affinity to sodium channels, affecting potency and the spectrum of targeted insects. [] For instance, research shows that specific stereoisomers of Fenvalerate are more effectively degraded by cytochrome P450 mimics, highlighting the importance of stereochemistry in its activity. []

Q3: Has resistance to Fenvalerate been observed in insect populations?

A3: Yes, resistance to Fenvalerate has been reported in several insect species. [, , ] Studies on the striped stem borer (Chilo suppressalis) in China revealed varying levels of resistance to Fenvalerate across different geographical populations. [] The development of resistance is often linked to factors like prolonged and extensive use of the insecticide, leading to the selection of resistant individuals within the population. []

Q4: What are the environmental implications of using Fenvalerate?

A4: While effective against target pests, Fenvalerate can have unintended consequences for non-target organisms and the environment. [] Its persistence in soil and water sources raises concerns about potential bioaccumulation and toxicity to aquatic life. [] Research has focused on identifying bacterial strains capable of degrading Fenvalerate and other pyrethroids in contaminated environments. [] For instance, Achromobacter sp. P-01 effectively degrades Fenvalerate through hydrolysis and oxygenolysis, breaking it down into less harmful compounds. []

Q5: What analytical techniques are employed for the detection and quantification of Fenvalerate?

A5: Various analytical methods are used to determine Fenvalerate levels in food and environmental samples. High-Performance Liquid Chromatography (HPLC) coupled with different detection methods, such as UV-Vis detectors, is commonly employed for its separation and quantification. [] Recently, Magnetic Ionic Liquid-based Dispersive Liquid Phase Microextraction (MIL-DLLME) has emerged as a greener and more efficient sample preparation technique for analyzing trace amounts of Fenvalerate in complex matrices. []

Q6: What are the safety considerations associated with Fenvalerate use?

A6: Fenvalerate exhibits low acute toxicity to mammals, but chronic exposure may pose risks. [, ] Studies on Daphnia magna, a sensitive aquatic organism, have demonstrated the chronic toxicity of Fenvalerate, affecting reproduction and growth even at low concentrations. [] These findings highlight the importance of understanding the long-term ecological impacts of Fenvalerate and the need for responsible use to minimize potential hazards. []

Q7: Are there any synergistic effects when Fenvalerate is combined with other insecticides?

A7: Combining Fenvalerate with other insecticidal agents can lead to synergistic effects, enhancing its efficacy against target pests. [] Research has shown that combining Fenvalerate with spirotetramat, an insecticide with a different mode of action, creates a composition with enhanced adhesion, rain erosion resistance, and prolonged duration of efficacy. [] This strategy can potentially reduce the required application rates and mitigate resistance development. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。